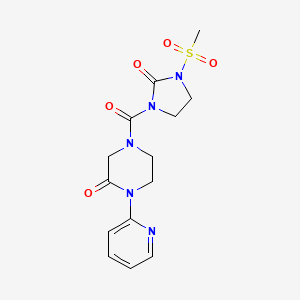

4-(3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl)-1-(pyridin-2-yl)piperazin-2-one

描述

属性

IUPAC Name |

4-(3-methylsulfonyl-2-oxoimidazolidine-1-carbonyl)-1-pyridin-2-ylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O5S/c1-25(23,24)19-9-8-18(14(19)22)13(21)16-6-7-17(12(20)10-16)11-4-2-3-5-15-11/h2-5H,6-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMKPLGQQYIYIRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(C1=O)C(=O)N2CCN(C(=O)C2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 4-(3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl)-1-(pyridin-2-yl)piperazin-2-one , identified by its CAS number 41762-76-9 , is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure

The molecular formula of the compound is , and it features a complex structure that includes an imidazolidine moiety, a piperazine ring, and a pyridine group. The presence of the methylsulfonyl group is particularly noteworthy as it may influence the compound's biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to this class. For instance, derivatives of imidazolidine have shown promising activity against various bacterial strains. In one study, compounds exhibiting structural similarities to our target compound were evaluated against Staphylococcus aureus and Escherichia coli. The results indicated significant antibacterial activity with minimum inhibitory concentrations (MIC) as low as 15.62 µg/mL for some derivatives .

Antitubercular Activity

In a related investigation focusing on anti-tubercular agents, several compounds were synthesized and tested against Mycobacterium tuberculosis. Among these, some derivatives demonstrated IC50 values ranging from 1.35 to 2.18 µM , indicating their potential effectiveness in treating tuberculosis infections . Although specific data on our target compound's activity against tuberculosis is limited, its structural relatives suggest a potential for similar efficacy.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds in this class. Research indicates that modifications to the piperazine and imidazolidine rings can significantly impact antimicrobial and antitubercular activities. For example, introducing various substituents on the piperazine nitrogen has been shown to enhance activity against specific pathogens .

Case Studies

-

Case Study 1: Antimicrobial Evaluation

- A series of imidazolidine derivatives were synthesized and tested for antimicrobial properties.

- Results indicated that modifications at the methylsulfonyl position enhanced antibacterial activity.

- The most potent derivative exhibited an MIC value of 15.62 µg/mL against Candida albicans.

-

Case Study 2: Antitubercular Screening

- A focused study on substituted piperazine derivatives revealed significant anti-tubercular activity.

- Compounds with IC90 values below 40 µM were identified as lead candidates for further development.

Data Tables

科学研究应用

Antimicrobial Activity

Research indicates that derivatives of compounds containing the imidazolidine and piperazine structures exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The mechanism of action is believed to involve disruption of microbial cell functions.

Anticancer Potential

The compound's ability to inhibit certain enzymes involved in cancer progression has been explored. Similar derivatives have shown promise in inhibiting tumor growth by targeting specific pathways related to cell proliferation and apoptosis . The imidazolidine structure is often associated with cytotoxic effects on various cancer cell lines.

Neuropharmacological Effects

Compounds with piperazine and pyridine moieties are known for their neuroactive properties. Preliminary studies suggest potential applications in treating neurological disorders, possibly through modulation of neurotransmitter systems . The interactions with serotonin and dopamine receptors are of particular interest.

Synthesis and Characterization

The synthesis of 4-(3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl)-1-(pyridin-2-yl)piperazin-2-one typically involves multi-step reactions starting from readily available precursors. The following methods are commonly employed:

- Nucleophilic Substitution : The synthesis often begins with the formation of the imidazolidine core through nucleophilic substitution reactions involving appropriate carbonyl compounds.

- Formation of Piperazine Derivatives : Subsequent reactions involve the introduction of the piperazine ring via cyclization methods, often employing coupling agents or catalysts to facilitate the reaction.

-

Characterization Techniques : The synthesized compounds are characterized using techniques such as:

- NMR Spectroscopy : To confirm the structure and purity.

- Mass Spectrometry : For molecular weight determination.

- Infrared Spectroscopy (FTIR) : To identify functional groups.

Molecular Docking Studies

Molecular docking studies are crucial for understanding the interaction of this compound with biological targets. These studies typically involve:

- Target Selection : Identification of relevant protein targets based on known pathways related to disease mechanisms.

- Docking Simulations : Computational methods are used to predict binding affinities and modes of interaction between the compound and target proteins.

Results from these studies often indicate strong binding interactions, suggesting that modifications to the compound could enhance its efficacy as a therapeutic agent .

Case Studies

Several case studies have documented the synthesis and biological evaluation of similar compounds:

| Study | Compound | Biological Activity | Methodology |

|---|---|---|---|

| Prabhakar et al., 2024 | 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives | Antibacterial | Disc diffusion method |

| Sanchez-Sancho et al., 1998 | Piperidine Derivatives | Anesthetic activity | Enzyme inhibition assays |

| Aziz-ur-Rehman et al., 2011 | Sulfamoyl Compounds | Antibacterial, anticancer | In vitro assays |

These case studies highlight the versatility and potential therapeutic applications of compounds related to this compound.

常见问题

Q. What are the recommended synthetic routes for 4-(3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl)-1-(pyridin-2-yl)piperazin-2-one, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves coupling 3-(methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride with a piperazinone scaffold containing a pyridin-2-yl group. Key steps include:

- Step 1: Preparation of 3-(methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride via sulfonation and carbonyl chloride formation .

- Step 2: Activation of the carbonyl group for nucleophilic acyl substitution with the piperazinone core.

- Intermediates: Use NMR (¹H/¹³C) and LC-MS to confirm intermediates. For example, the methylsulfonyl group produces distinct ¹H NMR signals at δ 3.0–3.3 ppm due to SO₂CH₃ .

- Purity Control: Monitor reactions via TLC (silica gel, methylene chloride/ethanol 9:1) and HPLC with UV detection .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

- NMR: Assign peaks for the pyridin-2-yl ring (aromatic protons at δ 7.5–8.5 ppm) and the methylsulfonyl group (singlet at δ 3.1 ppm). 2D-COSY and HSQC can resolve overlapping signals in the piperazinone ring .

- Mass Spectrometry: High-resolution ESI-MS should confirm the molecular ion ([M+H]⁺) matching the exact mass (C₁₅H₁₈N₄O₅S: calc. 366.10).

- X-ray Crystallography: For unambiguous confirmation, grow single crystals in ethanol/water mixtures and analyze crystal packing to verify intramolecular hydrogen bonds (e.g., between the carbonyl and NH groups) .

Q. What are the critical storage conditions to ensure compound stability?

Methodological Answer:

- Temperature: Store at –20°C in airtight, light-resistant containers to prevent hydrolysis of the imidazolidinone ring or oxidation of the methylsulfonyl group.

- Solubility: Pre-dissolve in anhydrous DMSO (≤10 mM) to avoid water-induced degradation.

- Monitoring Stability: Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC to detect degradation products, such as sulfonic acid derivatives .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action in biological systems?

Methodological Answer:

- Target Identification: Perform competitive binding assays using radiolabeled ligands (e.g., ³H-labeled analogs) against receptors with known affinity for piperazine derivatives (e.g., serotonin or dopamine receptors) .

- Pathway Analysis: Use RNA-seq or phosphoproteomics to identify downstream signaling pathways affected by the compound in cell lines (e.g., HEK-293 or SH-SY5Y).

- In Silico Docking: Model interactions with targets like kinases or GPCRs using AutoDock Vina, focusing on the methylsulfonyl group’s role in hydrogen bonding .

Q. How should contradictory bioactivity data between in vitro and in vivo studies be addressed?

Methodological Answer:

- Metabolite Screening: Use LC-MS/MS to identify metabolites in plasma or liver microsomes. For example, oxidation of the pyridine ring could reduce efficacy in vivo .

- Pharmacokinetics: Compare Cmax and AUC values across species to assess bioavailability issues. Adjust formulations using PEG-based carriers or cyclodextrins to enhance solubility .

- Experimental Controls: Validate in vitro assays with positive controls (e.g., known inhibitors of the target pathway) to rule out assay-specific artifacts .

Q. What strategies are recommended for optimizing selectivity against off-target receptors?

Methodological Answer:

- SAR Studies: Synthesize analogs with modifications to the pyridin-2-yl or methylsulfonyl groups. For example, replacing methylsulfonyl with ethylsulfonyl may alter steric hindrance .

- Panel Screening: Test against a broad receptor panel (e.g., CEREP’s Psychoactive Drug Panel) to identify off-target binding. Use IC₅₀ ratios to prioritize selective candidates .

- Covalent Modification: Introduce photoaffinity labels (e.g., diazirine groups) to map binding sites and guide structural refinements .

Q. How can researchers develop a robust analytical method for quantifying impurities in batches?

Methodological Answer:

- HPLC Method Development: Use a C18 column (4.6 × 150 mm, 3.5 µm) with a gradient of 0.1% TFA in water/acetonitrile. Detect impurities at 254 nm, focusing on byproducts like de-sulfonated derivatives .

- Reference Standards: Source certified impurities (e.g., 4-phenylpiperazin-1-yl analogs) to calibrate retention times and quantify limits of detection (LOD < 0.1%) .

- Forced Degradation: Expose the compound to heat, light, and acidic/alkaline conditions to identify degradation pathways and validate method robustness .

Q. What experimental designs are suitable for assessing synergistic effects with other therapeutic agents?

Methodological Answer:

- Combinatorial Screening: Use a checkerboard assay to determine combination indices (CI) with drugs sharing overlapping targets (e.g., kinase inhibitors). Synergy is defined as CI < 1.0 .

- In Vivo Models: Employ xenograft mice treated with the compound alone or with cisplatin/doxorubicin. Monitor tumor volume and survival rates, adjusting doses based on toxicity profiles .

- Mechanistic Studies: Perform flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (PI/RNase staining) in combination-treated cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。